An In-depth Technical Guide to the Chemical Properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects. The compound 2-(9-Benzyl-9H-purin-6-yl)ethanol belongs to the class of 6,9-disubstituted purines. The presence of a benzyl group at the N9 position and a hydroxyethyl group at the C6 position suggests potential for this molecule to interact with various biological targets, such as kinases or enzymes involved in purine metabolism. This guide provides a comprehensive overview of its predicted chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological significance based on related compounds.
Chemical Properties
The chemical properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol have been estimated based on data from structurally similar compounds, including 9-benzylpurine and N6-(2-hydroxyethyl)adenosine.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄N₄O |
| Molecular Weight | 254.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| Boiling Point | Not available. Likely to decompose at high temperatures. |
| Solubility | Predicted to be soluble in DMSO and methanol. Limited solubility in water. |
| IUPAC Name | 2-(9-benzyl-9H-purin-6-yl)ethanol |
Spectral Data (Predicted)
The following are predicted NMR chemical shifts based on analogous structures.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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8.5-8.7 (s, 1H, H-2)
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8.3-8.5 (s, 1H, H-8)
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7.2-7.4 (m, 5H, Ar-H)
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5.4-5.6 (s, 2H, N9-CH₂)
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4.8-5.0 (t, J = 5.5 Hz, 1H, OH)
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3.7-3.9 (q, J = 5.5 Hz, 2H, CH₂-OH)
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3.0-3.2 (t, J = 5.5 Hz, 2H, C6-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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160-162 (C6)
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152-154 (C2)
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150-152 (C4)
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140-142 (C8)
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136-138 (Ar-C)
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128-130 (Ar-CH)
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127-129 (Ar-CH)
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127-128 (Ar-CH)
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119-121 (C5)
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59-61 (CH₂-OH)
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46-48 (N9-CH₂)
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38-40 (C6-CH₂)
Experimental Protocols
A plausible and efficient method for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol is via a nucleophilic substitution reaction from 6-chloro-9-benzylpurine and 2-aminoethanol. A microwave-assisted approach is proposed here for its potential to reduce reaction times and improve yields.
Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol
Materials:
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6-chloro-9-benzylpurine
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2-Aminoethanol
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Deionized water
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Microwave reactor
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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In a 10 mL microwave reaction vessel, combine 6-chloro-9-benzylpurine (1 mmol), 2-aminoethanol (3 mmol), and deionized water (5 mL).
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Seal the vessel and place it in the microwave reactor.
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Irradiate the reaction mixture at 120°C for 15 minutes.
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After the reaction is complete, cool the vessel to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove water and excess 2-aminoethanol.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the desired product and evaporate the solvent to yield 2-(9-Benzyl-9H-purin-6-yl)ethanol.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 2-(9-Benzyl-9H-purin-6-yl)ethanol have not been reported. However, the activities of related 6-substituted-9-benzylpurine derivatives suggest several potential areas of investigation.
Many purine derivatives act as antagonists or agonists of purine receptors or as inhibitors of enzymes involved in purine metabolism. For instance, various 6-substituted purine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[1] The benzyl group at the N9 position is a common feature in many biologically active purine analogues, often conferring increased potency or selectivity.
The 2-hydroxyethyl group at the C6 position may allow the molecule to mimic natural nucleosides, potentially leading to its incorporation into metabolic pathways or interaction with enzymes that process these substrates. For example, N6-(2-hydroxyethyl)adenosine, a structurally related compound, exhibits a range of biological activities.
Hypothetical Signaling Pathway Involvement
Given its structure, 2-(9-Benzyl-9H-purin-6-yl)ethanol could potentially interfere with purine metabolism, a critical pathway for cell growth and proliferation.
Caption: Potential interference of the target compound with purine metabolism.
Experimental and Analytical Workflow
The synthesis, purification, and characterization of 2-(9-Benzyl-9H-purin-6-yl)ethanol would follow a standard medicinal chemistry workflow.
Caption: A typical workflow for the synthesis and analysis of the target compound.
Conclusion
While direct experimental data for 2-(9-Benzyl-9H-purin-6-yl)ethanol is currently lacking in the scientific literature, its structural similarity to other biologically active purine derivatives makes it a compound of interest for further investigation. The provided hypothetical synthesis and predicted properties offer a solid foundation for researchers to begin exploring this molecule. Future studies should focus on its definitive synthesis, full spectral characterization, and screening for biological activities, particularly in the areas of cancer and viral diseases.
